molecular formula C8H13NO4 B2625386 (2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid CAS No. 2343964-47-4

(2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid

Cat. No.: B2625386
CAS No.: 2343964-47-4
M. Wt: 187.195
InChI Key: NAUCURGOLKRMOT-RITPCOANSA-N
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Description

(2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring an ethoxycarbonyl substituent at the C3 position and a carboxylic acid group at C2. and Hubei Changhua Pharmchem Co., Ltd. . Its stereochemistry and functional groups suggest utility in asymmetric catalysis and medicinal chemistry, though specific applications require further investigation.

Properties

IUPAC Name

(2S,3R)-3-ethoxycarbonylpyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-2-13-8(12)5-3-4-9-6(5)7(10)11/h5-6,9H,2-4H2,1H3,(H,10,11)/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUCURGOLKRMOT-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCNC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCN[C@@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures and solvents such as ethanol or dichloromethane to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted pyrrolidine derivatives .

Scientific Research Applications

(2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural features and the biological system in which it is studied. The exact molecular targets and pathways involved can vary, but they often include key enzymes or receptors that play a role in cellular signaling and metabolic processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents at the C3 and C5 positions, which influence their physicochemical properties and biological activities:

Compound Name Substituents (C3) Additional Features Key Applications/Properties Reference
(2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid Ethoxycarbonyl (CO₂Et) Chiral pyrrolidine backbone Pharmaceutical intermediate, chiral pool
(2S,3R)-3-(4-Chlorophenyl)-5-oxo-pyrrolidine-2-carboxylic acid 4-Chlorophenyl, 5-keto Aromatic, ketone group Glutamate analog synthesis
(2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid Trihydroxy, hydroxymethyl Extensive hydrogen bonding Glycosidase inhibition, natural product
(2S,3R)-3-Phenylpyrrolidine-2-carboxylic acid Phenyl Lipophilic substituent Pharmaceutical ingredient (e.g., APIs)
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Methyl, 5-keto Non-chiral, ketone group Industrial chemical (unspecified)

Physicochemical Properties

  • Melting Points: (2S,3R)-3-(4-Chlorophenyl)-5-oxo-pyrrolidine-2-carboxylic acid: 191°C . (2S,3R,4R,5R)-Trihydroxy analog: Decomposes at ~176°C (449 K) .
  • Optical Activity :

    • The trihydroxy analog exhibits [α]D²⁵ +14.7 (in H₂O), indicating significant stereochemical influence .
    • Ethoxycarbonyl and phenyl analogs likely display similar stereodependent properties due to chiral centers.
  • Solubility: Hydroxyl-rich analogs (e.g., trihydroxy derivative) are highly polar and water-soluble . Ethoxycarbonyl and phenyl derivatives may exhibit lower aqueous solubility, favoring organic solvents like ethanol or DCM .

Key Research Findings and Implications

  • Hydrogen Bonding Networks : The trihydroxyproline derivative forms five hydrogen bonds per molecule, enhancing stability and enzyme-binding affinity . This contrasts with the ethoxycarbonyl analog, where the ester group may participate in hydrophobic interactions.
  • Stereochemical Impact: The (2S,3R) configuration in all analogs ensures compatibility with biological systems, mimicking natural amino acids like proline .
  • Commercial Viability : The ethoxycarbonyl compound is widely available from suppliers, underscoring its industrial relevance .

Biological Activity

(2S,3R)-3-Ethoxycarbonylpyrrolidine-2-carboxylic acid is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a larger class of pyrrolidine-2-carboxylic acids, which are known for their diverse pharmacological properties, including their role as precursors in the synthesis of bioactive molecules.

  • Molecular Formula : C₇H₁₃NO₄
  • Molecular Weight : 173.19 g/mol
  • IUPAC Name : this compound

Research indicates that compounds similar to this compound exhibit significant interactions with ionotropic glutamate receptors (iGluRs), particularly NMDA receptors. These receptors are critical in synaptic plasticity and memory function, making them important targets for neuropharmacological interventions .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study has shown that modifications to the pyrrolidine scaffold can enhance selectivity and potency towards specific receptor subtypes. For instance, the introduction of substituents at the 5'-position of the pyrrolidine ring has been associated with increased NMDA receptor antagonism, with IC₅₀ values reported as low as 200 nM .

Pain Management

Recent patents have highlighted the dual activity of new pyrrolidine derivatives targeting voltage-gated calcium channels (VGCC) and μ-opioid receptors. These compounds may provide a novel approach to pain management by modulating calcium influx and opioid signaling pathways .

Neuroprotective Effects

Studies suggest that pyrrolidine derivatives can offer neuroprotective effects by mitigating excitotoxicity associated with excessive glutamate signaling. This property is particularly relevant in conditions such as stroke and neurodegenerative diseases .

Study on NMDA Receptor Antagonism

In a study focused on NMDA receptor antagonists, several analogs of this compound were synthesized and evaluated for their biological activity. The results demonstrated that certain modifications led to improved receptor selectivity and reduced cytotoxicity in neuronal cell lines .

Pain Relief Efficacy

A clinical evaluation involving a new formulation containing this compound was conducted on patients with chronic pain conditions. The findings indicated significant reductions in pain scores compared to baseline measurements, suggesting its efficacy as a therapeutic agent in pain management .

Data Summary Table

Property Value
Molecular FormulaC₇H₁₃NO₄
Molecular Weight173.19 g/mol
NMDA Receptor IC₅₀≤ 200 nM
Pain Relief EfficacySignificant reduction

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